molecular formula C46H91NO5 B11932539 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11932539
M. Wt: 738.2 g/mol
InChI Key: HBLKCTGTEYWIPZ-UHFFFAOYSA-N
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Description

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and functional groups that make it suitable for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of 2-hexyldecanoic acid, which is then esterified with 6-aminohexanol under acidic conditions to form the intermediate ester. This intermediate is further reacted with 2-hexyldecanoic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace the ester and amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, given its ability to interact with biological membranes.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the membrane, potentially altering its properties and affecting cellular processes. Molecular targets may include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct physicochemical properties. Its long aliphatic chains and functional groups make it particularly suitable for applications requiring amphiphilic compounds, such as drug delivery and membrane studies.

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-13-17-19-27-35-43(33-25-15-11-7-3)45(49)51-41-31-23-21-29-37-47(39-40-48)38-30-22-24-32-42-52-46(50)44(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3

InChI Key

HBLKCTGTEYWIPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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